molecular formula C9H10O3 B13349161 1-(2-Hydroxy-3-(hydroxymethyl)phenyl)ethanone

1-(2-Hydroxy-3-(hydroxymethyl)phenyl)ethanone

Cat. No.: B13349161
M. Wt: 166.17 g/mol
InChI Key: NITZTBHZGFCCMH-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-(hydroxymethyl)phenyl)ethanone is an organic compound with the molecular formula C9H10O3 It is a derivative of acetophenone, characterized by the presence of hydroxyl and hydroxymethyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-3-(hydroxymethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the hydroxylation of 1-(2-hydroxyphenyl)ethanone using formaldehyde and a base catalyst. The reaction typically proceeds under mild conditions, with the hydroxymethyl group being introduced at the ortho position relative to the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-3-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: 1-(2-Hydroxy-3-(carboxymethyl)phenyl)ethanone.

    Reduction: 1-(2-Hydroxy-3-(hydroxymethyl)phenyl)ethanol.

    Substitution: 1-(2-Hydroxy-3-(alkoxymethyl)phenyl)ethanone.

Scientific Research Applications

1-(2-Hydroxy-3-(hydroxymethyl)phenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-(hydroxymethyl)phenyl)ethanone involves its interaction with various molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a hydroxymethyl group.

    1-(2-Hydroxy-5-methylphenyl)ethanone: Contains a methyl group instead of a hydroxymethyl group.

Uniqueness: 1-(2-Hydroxy-3-(hydroxymethyl)phenyl)ethanone is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-[2-hydroxy-3-(hydroxymethyl)phenyl]ethanone

InChI

InChI=1S/C9H10O3/c1-6(11)8-4-2-3-7(5-10)9(8)12/h2-4,10,12H,5H2,1H3

InChI Key

NITZTBHZGFCCMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1O)CO

Origin of Product

United States

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